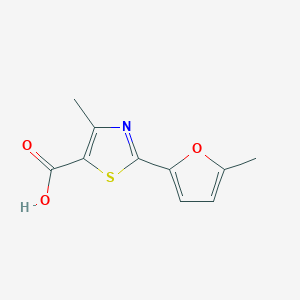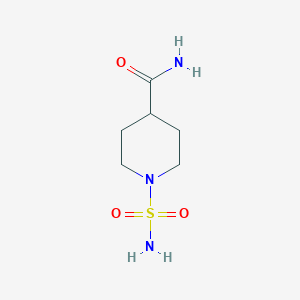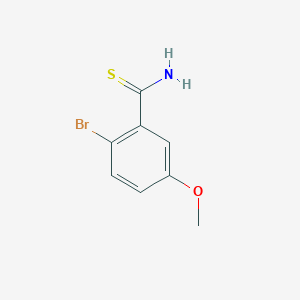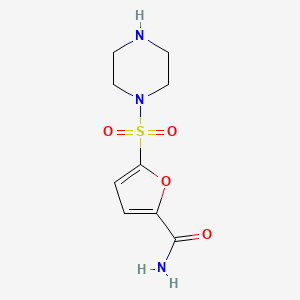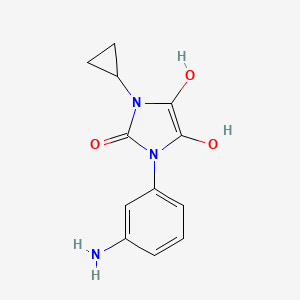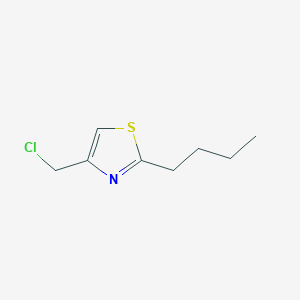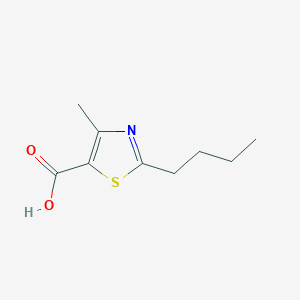![molecular formula C10H12N2O2 B1518955 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one CAS No. 1042556-02-4](/img/structure/B1518955.png)
3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one
説明
3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one, commonly referred to as AMPO, is an organic compound of the oxazolidinone class. It is a white crystalline solid with a molecular weight of 190.22 g/mol and a melting point of 127-128 °C. AMPO is a versatile organic compound with numerous applications in scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and lab experiments.
科学的研究の応用
AMPO has numerous applications in the scientific research field. It has been used in the synthesis of a variety of organic compounds, including amino acids, peptides, and pharmaceuticals. It has also been used as a reagent for the synthesis of heterocyclic compounds, such as imidazoles and pyrazoles. Additionally, AMPO has been used in the synthesis of a variety of other compounds, such as polymers, dyes, and pigments.
作用機序
The mechanism of action of AMPO is not fully understood. However, it is believed that AMPO acts as a nucleophile, attacking the electrophilic carbon atoms of the target compound. This results in the formation of a covalent bond between the two molecules, resulting in the formation of a new compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMPO are not fully understood. However, it is believed that AMPO may have a variety of effects on the body, including the inhibition of certain enzymes, the stimulation of certain hormones, and the modulation of certain pathways. Additionally, AMPO may have a variety of effects on the nervous system, including the modulation of neurotransmitter release and the modulation of neuronal excitability.
実験室実験の利点と制限
AMPO has several advantages for use in lab experiments. It is a relatively stable compound, with a high melting point and a low volatility. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to using AMPO in lab experiments. It is a relatively toxic compound, with a median lethal dose of approximately 200 mg/kg. Additionally, it is not soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
There are several potential future directions for the use of AMPO in scientific research. One potential direction is the development of new synthetic methods for the synthesis of AMPO and other compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of AMPO. Additionally, further research is needed to develop new applications for AMPO, such as in the synthesis of pharmaceuticals and other compounds. Finally, further research is needed to develop new methods for the safe and efficient use of AMPO in lab experiments.
特性
IUPAC Name |
3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-7-8-1-3-9(4-2-8)12-5-6-14-10(12)13/h1-4H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKGQBVQYQYBIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



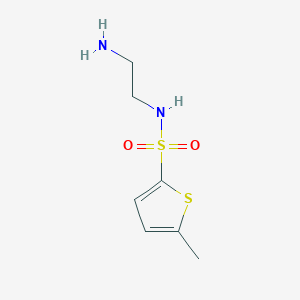
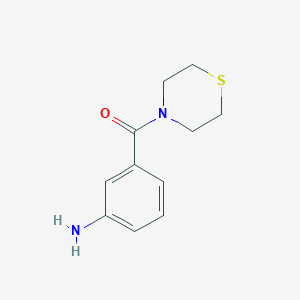
![5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B1518875.png)


